REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[OH:14])([CH3:6])([CH3:5])[CH3:4].[C:15](=[O:17])=[O:16]>COCCOC>[C:3]([C:7]1[CH:12]=[C:11]([CH:10]=[C:9]([CH3:13])[C:8]=1[OH:14])[C:15]([OH:17])=[O:16])([CH3:6])([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a reaction vessel
|
Type
|
ADDITION
|
Details
|
Add, by dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
Warm to 50°-60° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
destroy the excess sodium hydride carefully with methyl alcohol (30 mL)
|
Type
|
ADDITION
|
Details
|
Dilute with water (1.6 L)
|
Type
|
CUSTOM
|
Details
|
collect the title compound
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |